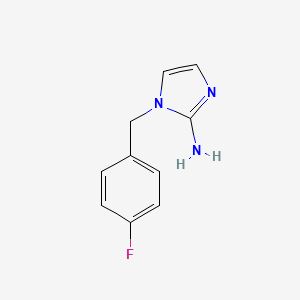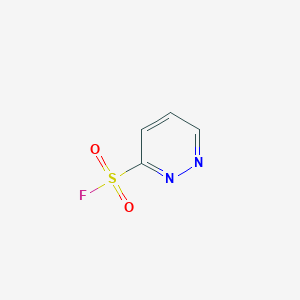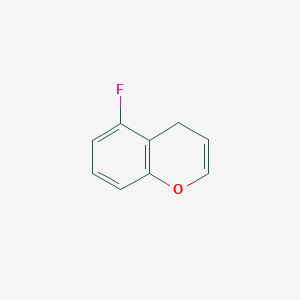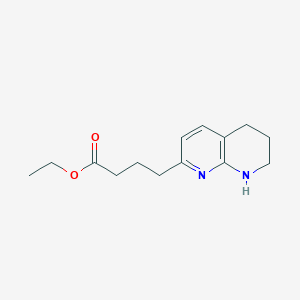
2-Bromo-5-chlorobiphenyl
Descripción general
Descripción
2-Bromo-5-chlorobiphenyl is a halogenated biphenyl derivative with the molecular formula C12H8BrCl and a molecular weight of 267.55 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a biphenyl structure, making it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-5-chlorobiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound often involves bromination and chlorination of biphenyl derivatives. The process includes the selective halogenation of biphenyl using bromine and chlorine in the presence of catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-chlorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .
Aplicaciones Científicas De Investigación
2-Bromo-5-chlorobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-chlorobiphenyl exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution . The presence of halogen atoms makes the biphenyl ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The pathways involved include the activation of the aromatic ring and subsequent substitution or addition reactions .
Comparación Con Compuestos Similares
- 2-Bromo-4-chlorobiphenyl
- 2-Bromo-3-chlorobiphenyl
- 2-Bromo-5-fluorobiphenyl
Comparison: 2-Bromo-5-chlorobiphenyl is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other halogenated biphenyls, it offers distinct advantages in terms of selectivity and yield in synthetic reactions .
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUAXLYGCBSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)


![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)

![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)

